An In-depth Technical Guide to 1-Cyclohexyl-2-methyl-2-propanol (CAS: 5531-30-6)
An In-depth Technical Guide to 1-Cyclohexyl-2-methyl-2-propanol (CAS: 5531-30-6)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1-Cyclohexyl-2-methyl-2-propanol (CAS number 5531-30-6), a tertiary alcohol with limited publicly available research data. This document consolidates known chemical and physical properties, proposes a viable synthetic route with a detailed experimental protocol, and explores potential applications based on the analysis of structurally similar compounds. The guide also outlines a general framework for the biological evaluation of this compound, aiming to provide a foundational resource for future research and development.
Chemical and Physical Properties
1-Cyclohexyl-2-methyl-2-propanol is a saturated alcohol containing a cyclohexyl group attached to a substituted propanol (B110389) backbone.[1][2] The presence of the bulky cyclohexyl group and the tertiary alcohol functionality are key structural features that influence its physicochemical properties and potential biological interactions.
Table 1: Physicochemical Properties of 1-Cyclohexyl-2-methyl-2-propanol [3][4]
| Property | Value |
| CAS Number | 5531-30-6 |
| Molecular Formula | C₁₀H₂₀O |
| Molecular Weight | 156.27 g/mol [2][3] |
| IUPAC Name | 1-cyclohexyl-2-methylpropan-2-ol[2] |
| Boiling Point | 205.9 °C at 760 mmHg[4] |
| Density | 0.895 g/cm³[4] |
| Flash Point | 85.6 °C[4] |
| Topological Polar Surface Area | 20.2 Ų[3] |
| Rotatable Bond Count | 2[3] |
| XLogP3-AA | 3.3[3] |
Spectroscopic Data
Detailed experimental spectroscopic data for 1-Cyclohexyl-2-methyl-2-propanol is not widely published. However, data from spectral databases are available.
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Mass Spectrometry (MS): The NIST WebBook provides the mass spectrum (electron ionization) for this compound.[5]
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Infrared (IR) Spectroscopy: An IR spectrum is available from the NIST/EPA Gas-Phase Infrared Database.
Synthesis of 1-Cyclohexyl-2-methyl-2-propanol
The most plausible and widely used method for the synthesis of tertiary alcohols such as 1-Cyclohexyl-2-methyl-2-propanol is the Grignard reaction. This involves the nucleophilic addition of a Grignard reagent to a ketone. For this specific compound, the reaction would occur between cyclohexylmethylmagnesium halide and acetone (B3395972).
Caption: Proposed Grignard reaction pathway for the synthesis of 1-Cyclohexyl-2-methyl-2-propanol.
Detailed Experimental Protocol (Generalized)
The following is a generalized protocol for the synthesis of a tertiary alcohol via a Grignard reaction, adapted for the synthesis of 1-Cyclohexyl-2-methyl-2-propanol.
Materials:
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Magnesium turnings
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Cyclohexylmethyl bromide
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Acetone
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Anhydrous diethyl ether or THF
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Iodine crystal (for initiation)
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Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)
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Anhydrous magnesium sulfate (B86663) (MgSO₄)
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Hydrochloric acid (HCl), dilute
Procedure:
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Preparation of the Grignard Reagent:
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All glassware must be flame-dried under an inert atmosphere (e.g., nitrogen or argon) to ensure anhydrous conditions.
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Place magnesium turnings (1.2 equivalents) in a round-bottom flask equipped with a reflux condenser and a dropping funnel.
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Add a small crystal of iodine.
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Dissolve cyclohexylmethyl bromide (1.0 equivalent) in anhydrous diethyl ether and add a small portion to the magnesium turnings.
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The reaction is initiated when the brown color of the iodine disappears and the ether begins to reflux gently. Gentle warming may be required.
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Once initiated, add the remaining cyclohexylmethyl bromide solution dropwise at a rate that maintains a gentle reflux.
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After the addition is complete, continue to stir the mixture until the magnesium is consumed.
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Reaction with Acetone:
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Cool the freshly prepared Grignard reagent to 0 °C in an ice bath.
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Dissolve acetone (1.0 equivalent) in anhydrous diethyl ether and add it to the dropping funnel.
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Add the acetone solution dropwise to the stirred Grignard reagent. Maintain the temperature at 0 °C to control the exothermic reaction.
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After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.
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Workup and Purification:
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Cool the reaction mixture again in an ice bath and slowly quench the reaction by adding saturated aqueous ammonium chloride solution.
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Separate the organic layer. Extract the aqueous layer with diethyl ether (2-3 times).
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Combine all organic layers and wash with brine.
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Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
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The crude product can be purified by distillation or column chromatography.
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Potential Applications and Biological Activity
Direct experimental data on the biological activity and applications of 1-Cyclohexyl-2-methyl-2-propanol is not available in peer-reviewed literature. However, analysis of structurally similar compounds can provide insights into its potential uses.
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Fragrance Industry: A structurally similar compound, 4-Cyclohexyl-2-methyl-2-butanol (Coranol), is used as a synthetic fragrance ingredient due to its fresh, floral scent. Given the presence of the cyclohexyl and tertiary alcohol moieties, 1-Cyclohexyl-2-methyl-2-propanol may possess interesting olfactory properties and could be explored for applications in perfumery and consumer products.
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Pharmaceutical and Agrochemical Synthesis: The cyclohexyl group is a common structural motif in medicinal and agricultural chemistry, often used as a bioisostere for a phenyl group to improve metabolic stability and lipophilicity. Therefore, 1-Cyclohexyl-2-methyl-2-propanol could serve as a chiral building block or intermediate in the synthesis of novel bioactive molecules. Research on the related compound 1-cyclohexylpropan-2-ol (B15046462) has suggested its potential as an intermediate for prostaglandin (B15479496) synthesis and possible antimicrobial properties.
Framework for Biological Evaluation
For a novel compound with limited data like 1-Cyclohexyl-2-methyl-2-propanol, a systematic biological evaluation is necessary to determine its potential for drug development or other applications. The following workflow outlines a general screening process.
Caption: A generalized workflow for the initial biological evaluation of a novel chemical entity.
Safety and Handling
There is no specific GHS classification or detailed safety data available for 1-Cyclohexyl-2-methyl-2-propanol.[3] As with any chemical compound with limited toxicological information, it should be handled with care in a well-ventilated laboratory, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn.
Conclusion
1-Cyclohexyl-2-methyl-2-propanol is a chemical compound for which a significant amount of research and application data is not yet publicly available. This guide has provided a consolidation of its known properties and a scientifically plausible method for its synthesis. Based on the analysis of related structures, it may hold potential in the fragrance industry or as a synthetic intermediate. The proposed framework for biological evaluation offers a starting point for researchers to explore the potential pharmacological or other useful properties of this molecule. Further research is warranted to fully characterize its spectroscopic data, optimize its synthesis, and investigate its biological activity profile.
